molecular formula C26H26N4O3S B11599426 (5Z)-3-cyclohexyl-1-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-1-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11599426
M. Wt: 474.6 g/mol
InChI Key: STWJSNQZDJWMQV-IWIPYMOSSA-N
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Description

(5Z)-3-CYCLOHEXYL-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a nitrophenyl group, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The cyclohexyl group is then added via a Friedel-Crafts alkylation. The final step involves the formation of the imidazolidinone ring through a cyclization reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for the cyclization step and advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-3-CYCLOHEXYL-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. Additionally, the indole moiety may interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-CYCLOHEXYL-1-METHYL-5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-1-methyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H26N4O3S/c1-27-24(25(31)29(26(27)34)20-7-3-2-4-8-20)15-19-17-28(23-10-6-5-9-22(19)23)16-18-11-13-21(14-12-18)30(32)33/h5-6,9-15,17,20H,2-4,7-8,16H2,1H3/b24-15-

InChI Key

STWJSNQZDJWMQV-IWIPYMOSSA-N

Isomeric SMILES

CN1/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N(C1=S)C5CCCCC5

Canonical SMILES

CN1C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=S)C5CCCCC5

Origin of Product

United States

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